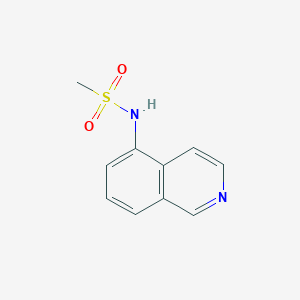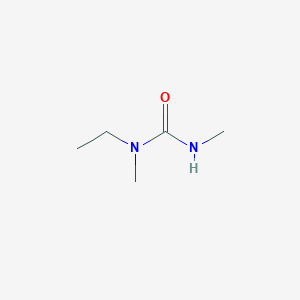
2-chloro-4-(2-chloropyridin-3-yl)-5-fluoropyrimidine
描述
2-chloro-4-(2-chloropyridin-3-yl)-5-fluoropyrimidine is a heterocyclic compound that contains both pyridine and pyrimidine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(2-chloropyridin-3-yl)-5-fluoropyrimidine typically involves the reaction of 2-chloro-3-pyridinecarboxaldehyde with 5-fluoro-2-chloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and ensure consistent product quality.
化学反应分析
Types of Reactions
2-chloro-4-(2-chloropyridin-3-yl)-5-fluoropyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce various oxidized pyrimidine compounds.
科学研究应用
2-chloro-4-(2-chloropyridin-3-yl)-5-fluoropyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Agrochemicals: It is investigated for its potential use as a pesticide or herbicide due to its ability to interact with biological targets in pests and weeds.
Materials Science: The compound is explored for its potential use in the synthesis of novel materials with unique electronic or optical properties.
作用机制
The mechanism of action of 2-chloro-4-(2-chloropyridin-3-yl)-5-fluoropyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 2-Chloro-4-(2-chloro-pyridin-3-yl)-pyrimidine
- 2-Chloro-4-(2-chloro-pyridin-3-yl)-[1,3,5]triazine
Uniqueness
2-chloro-4-(2-chloropyridin-3-yl)-5-fluoropyrimidine is unique due to the presence of both fluorine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the pyridine and pyrimidine rings provides a distinct set of properties that can be leveraged in various applications.
属性
分子式 |
C9H4Cl2FN3 |
|---|---|
分子量 |
244.05 g/mol |
IUPAC 名称 |
2-chloro-4-(2-chloropyridin-3-yl)-5-fluoropyrimidine |
InChI |
InChI=1S/C9H4Cl2FN3/c10-8-5(2-1-3-13-8)7-6(12)4-14-9(11)15-7/h1-4H |
InChI 键 |
QZYBSJPGQYTMLH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)Cl)C2=NC(=NC=C2F)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-9-carboxylate](/img/structure/B8589551.png)













